4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2BrH/c8-6-4-1-2-10-3-5(4)7(9)11-6;;/h10H,1-3,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPODOTURROTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(SC(=C21)N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formaldehyde-Mediated Cyclization
A streamlined approach involves the reaction of 2-thiophene ethylamine with formaldehyde in aqueous media. The process begins by heating a mixture of water, formaldehyde, and 2-thiophene ethylamine at 50–55°C for 20–30 hours to form an imine intermediate. The reaction is monitored for completion, after which the product is extracted with dichloroethane and washed with saturated saline. The organic layer is concentrated under reduced pressure to yield the imine.
Multi-Step Synthesis via Cyanation and Hydrolysis
Intermediate Preparation
Starting from 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3) , cyanation is achieved using a metal cyanide (e.g., NaCN or KCN) in N,N-dimethylacetamide at 140–160°C for 13–20 hours. The resulting 2-cyano intermediate is hydrolyzed with aqueous lithium hydroxide in ethanol at 40–70°C to yield the carboxylic acid derivative.
Bromide Salt Formation
The free base is treated with hydrobromic acid to form the dihydrobromide salt. This method emphasizes industrial scalability, with yields enhanced by using 1.5 equivalents of metal cyanide and optimized reaction times.
Key Parameters
-
Catalysts : Metal cyanides (NaCN, KCN)
-
Solvents : N,N-dimethylacetamide, ethanol
-
Yield : High (exact values unspecified due to proprietary data).
Pictet-Spengler Cyclization
Enantioselective Synthesis
The Pictet-Spengler reaction is employed for enantioselective synthesis. A thiophene derivative is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) in the presence of sodium sulfide and alkyl bromides. The reaction proceeds at room temperature to reflux , followed by cyclization under acidic conditions to form the tetrahydrothieno[3,4-c]pyridine core.
Bromination and Salt Formation
Bromination of the intermediate with bromine in acetic acid introduces the diamine functionality. Subsequent treatment with HBr gas in ethanol yields the dihydrobromide salt.
Key Parameters
-
Reagents : Sodium sulfide, bromine, HBr
-
Solvents : Tetrahydrofuran (THF), acetic acid
Comparative Analysis of Methods
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a scaffold for synthesizing various pharmaceuticals. Notably, it has been linked to the development of drugs targeting neurological disorders. Research indicates that derivatives of tetrahydrothieno[3,4-c]pyridine exhibit promising activity as inhibitors of human PNMT (phenylethanolamine N-methyltransferase), which is crucial for producing catecholamines involved in mood regulation and stress responses .
Case Study :
A study demonstrated that modifying the structure of tetrahydrothieno[3,4-c]pyridine significantly increased its potency against PNMT, suggesting its potential in treating anxiety and depression .
Agrochemical Formulations
In agrochemistry, this compound is utilized to formulate pesticides and herbicides that enhance crop protection. Its unique chemical structure allows it to interact effectively with biological systems in plants and pests.
Advantages :
- Improved pest resistance
- Enhanced crop yield
- Reduced environmental impact compared to traditional agrochemicals .
Material Science
Research into the applications of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine has extended into material science. The compound is being explored for its potential in developing conductive polymers used in electronic applications.
Potential Uses :
Biochemical Research
The compound plays a significant role in biochemical studies aimed at understanding enzyme interactions and metabolic pathways. Its ability to act as an intermediate in various biochemical reactions makes it a valuable tool for researchers.
Research Insights :
Studies have shown that tetrahydrothieno[3,4-c]pyridine derivatives can modulate enzyme activity and influence metabolic processes .
Chemical Synthesis
As an intermediate in organic synthesis, 4,5,6,7-tetrahydrothieno[3,4-c]pyridine provides a versatile building block for creating more complex chemical structures. This application is particularly important in the synthesis of pharmaceuticals and agrochemicals.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Scaffold for drug synthesis targeting neurological disorders | Increased potency against PNMT |
| Agrochemical Formulations | Used in pesticides and herbicides | Enhanced crop protection |
| Material Science | Development of conductive polymers for electronic applications | Versatile applications in electronics |
| Biochemical Research | Studying enzyme interactions and metabolic pathways | Insight into complex biological systems |
| Chemical Synthesis | Intermediate for organic synthesis | Building block for complex structures |
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Impact of Ring Junction on Bioactivity
*SIPA: Shear-induced platelet aggregation
Substituent Variations and Functional Group Effects
Modifications to the core structure influence pharmacological properties:
- 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine (CAS 1219531-56-2): Bromination at position 1 introduces a halogen for radiolabeling or cross-coupling reactions, making it a precursor for further derivatization .
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Substituent | logP* | Solubility (mg/mL) | Application |
|---|---|---|---|---|
| Target Compound (dihydrobromide) | 1,3-diamine + HBr | ~1.2 | >50 (H₂O) | Therapeutic candidate |
| 5-Ethyl derivative | Ethyl at C5 | ~2.5 | <10 (H₂O) | CNS-targeted studies |
| 1-Bromo derivative | Bromine at C1 | ~2.8 | Insoluble | Synthetic intermediate |
*Predicted using QSPR models
Bioactivity Comparisons
- Anti-thrombotic activity: The target compound’s diamine groups may mimic natural ligands like PCA (protocatechuic acid), which inhibits platelet aggregation via P2Y₁₂ receptor antagonism. In contrast, gentisic acid derivatives () show weaker binding due to lack of the bicyclic thienopyridine scaffold .
Biological Activity
4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.
- Molecular Formula : C7H10Br2N2S
- Molecular Weight : 296.14 g/mol
- CAS Number : 14248-66-9
Synthesis
The synthesis of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine derivatives typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the thieno-pyridine core through cyclization reactions.
- Substitution reactions to introduce amine groups at the 1 and 3 positions.
- Dihydrobromide salt formation for enhanced solubility and stability.
Anti-inflammatory Effects
Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine exhibit significant anti-inflammatory properties. A study demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood models. The most potent derivatives showed IC50 values in the low micromolar range .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of tetrahydrothieno-pyridine derivatives against various bacterial strains. For example:
- Staphylococcus aureus and Escherichia coli were significantly inhibited by specific analogs.
- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Emerging research suggests that these compounds may have neuroprotective effects. In vitro studies have shown that they can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Case Study on Anti-inflammatory Activity : A derivative was tested in a mouse model of acute inflammation. Results indicated a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin.
- Neuroprotection in Cell Models : In a study involving SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with tetrahydrothieno-pyridine derivatives resulted in a significant decrease in cell death and reactive oxygen species (ROS) levels.
Research Findings Summary Table
Q & A
Q. Methodology :
- Multi-step synthesis : Start with heterocyclic ring formation via cyclization of thiophene derivatives, followed by diamine functionalization. Bromide salt formation is achieved using HBr in ethanol under reflux .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity.
- Characterization : Confirm structure via H/C NMR (DMSO-d₆ or CDCl₃) and elemental analysis (C, H, N, S, Br content). IR spectroscopy verifies NH₂ and aromatic stretching frequencies .
Basic: How does the dihydrobromide salt affect solubility and stability compared to freebase or hydrochloride analogs?
Q. Methodology :
- Solubility assays : Compare solubility in polar (water, DMSO) vs. non-polar solvents (ethyl acetate) using UV-Vis spectroscopy.
- Stability studies : Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures (e.g., 200–250°C for similar salts) and pH-dependent stability via HPLC monitoring under acidic/basic conditions .
Advanced: How to resolve contradictions in reported biological activities across studies?
Q. Methodology :
- Standardized assays : Replicate studies using consistent cell lines (e.g., SH-SY5Y for neurotropic activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Receptor profiling : Use radioligand binding assays (e.g., H-labeled ligands) to quantify affinity for serotonin/dopamine receptors, which may explain variability .
Advanced: What computational approaches predict target interactions for this compound?
Q. Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with CNS targets (e.g., 5-HT₃ receptors). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters with activity data from PubChem BioAssay entries .
Basic: Which analytical methods reliably characterize this compound?
Q. Methodology :
- Spectroscopy : H NMR (δ 2.5–3.5 ppm for tetrahydrothieno protons) and ESI-HRMS (exact mass ±1 ppm) confirm molecular identity.
- Chromatography : HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection (λ=254 nm) assesses purity (>95%) .
Advanced: Design an in vivo study to evaluate neurotropic activity.
Q. Methodology :
- Rodent models : Use Morris water maze (spatial memory) and forced swim tests (antidepressant potential) in Sprague-Dawley rats.
- Dosage : Administer 10–50 mg/kg (i.p.) with saline control.
- Post-mortem analysis : Quantify neurotransmitters (HPLC-ECD) in hippocampal tissue .
Basic: How to optimize synthetic yield for this compound?
Q. Methodology :
- Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF).
- Kinetic monitoring : Use TLC (Rf=0.3 in EtOAc/hexane) to track intermediate formation. Yield improvements (40%→70%) are achievable via stepwise temperature control (0°C→RT) .
Advanced: Address synthetic yield discrepancies during scale-up.
Q. Methodology :
- Process optimization : Apply Design of Experiments (DoE) to variables (e.g., HBr stoichiometry, stirring rate).
- Impurity profiling : LC-MS identifies byproducts (e.g., over-alkylated derivatives), guiding recrystallization adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
